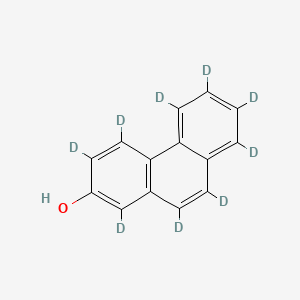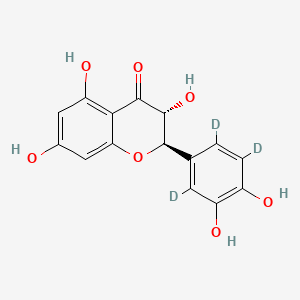
Taxifolin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taxifolin-d3, also known as (+)-dihydroquercetin-d3, is a deuterated form of taxifolin, a flavonoid compound. Taxifolin is a naturally occurring flavanonol found in various plants such as Douglas fir, Siberian larch, and milk thistle. It is known for its potent antioxidant, anti-inflammatory, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Taxifolin-d3 can be synthesized through the deuteration of taxifolin. One common method involves the use of deuterated reagents in the hydrogenation process. The synthesis typically starts with quercetin, which undergoes catalytic hydrogenation in the presence of deuterium gas to produce this compound .
Industrial Production Methods
Industrial production of this compound involves the extraction of taxifolin from natural sources followed by deuteration. The extraction process includes the use of solvents such as ethanol or methanol to isolate taxifolin from plant materials. The isolated taxifolin is then subjected to deuteration using deuterium gas under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
Taxifolin-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form o-quinones on the B-ring.
Reduction: The compound can be reduced to its corresponding dihydro form.
Substitution: this compound can undergo substitution reactions, particularly on the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products Formed
Oxidation: Formation of o-quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of acetylated derivatives.
Aplicaciones Científicas De Investigación
Taxifolin-d3 has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and as a standard in chromatography.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Mecanismo De Acción
Taxifolin-d3 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also inhibits the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase . Additionally, this compound modulates various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: A flavonoid known for its anticancer and cardioprotective effects.
Myricetin: A flavonoid with strong antioxidant and anti-inflammatory activities.
Uniqueness of Taxifolin-d3
This compound is unique due to its deuterated nature, which enhances its stability and bioavailability compared to non-deuterated taxifolin. The deuterium atoms in this compound provide resistance to metabolic degradation, resulting in prolonged activity and improved therapeutic potential .
Propiedades
Fórmula molecular |
C15H12O7 |
|---|---|
Peso molecular |
307.27 g/mol |
Nombre IUPAC |
(2R,3R)-3,5,7-trihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1/i1D,2D,3D |
Clave InChI |
CXQWRCVTCMQVQX-ITVQBTCSSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)[2H])O)O)[2H] |
SMILES canónico |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


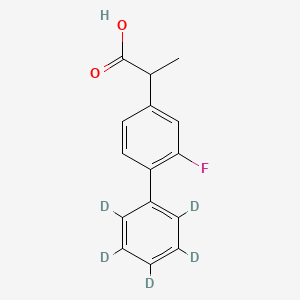
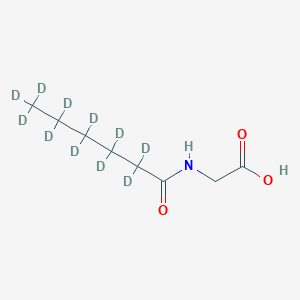
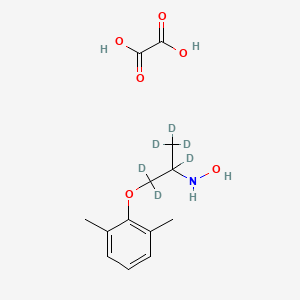

![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)
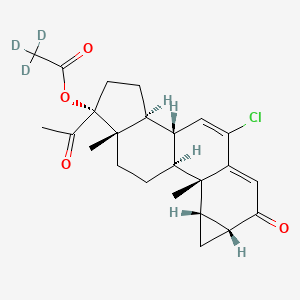

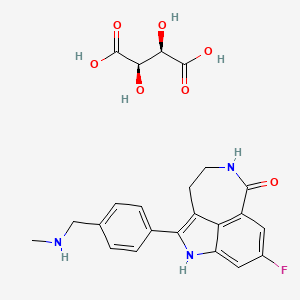
![1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone](/img/structure/B12420038.png)
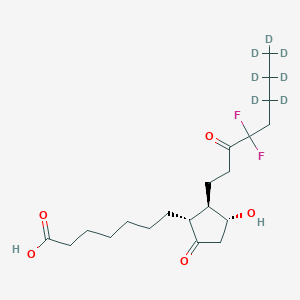
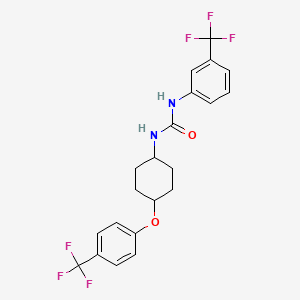
![(1-{[2-(3,5-Dichlorophenyl)-6-{[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy}pyridin-4-yl]methyl}piperidin-4-yl)acetic acid](/img/structure/B12420066.png)

